molecular formula C8H13ClN2O2 B1214946 Pyridoxamine hydrochloride CAS No. 5103-96-8

Pyridoxamine hydrochloride

Cat. No.: B1214946
CAS No.: 5103-96-8
M. Wt: 204.65 g/mol
InChI Key: PFIPZKASKUWLHH-UHFFFAOYSA-N
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Description

Pyridoxamine hydrochloride is a derivative of pyridoxamine, one of the three natural forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end products, making it valuable in medical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine hydrochloride typically involves several steps:

    Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material. It reacts with activated manganese dioxide and concentrated sulfuric acid to generate pyridoxal. Pyridoxal then reacts with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.

    Conversion to Pyridoxamine Dihydrochloride: Pyridoxal oxime reacts with acetic acid and zinc to produce an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim acetic acid, resulting in a slurry concentrate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Pyridoxamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.

    Reduction: Reduction reactions can convert pyridoxal back to pyridoxamine.

    Substitution: Pyridoxamine can participate in substitution reactions, particularly involving its aminomethyl and hydroxymethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.

    Reduction: Reducing agents such as zinc and acetic acid are used.

    Substitution: Reagents like hydroxylamine hydrochloride and sodium acetate are employed in substitution reactions.

Major Products:

Scientific Research Applications

Pyridoxamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Pyridoxamine hydrochloride is compared with other similar compounds, such as pyridoxine and pyridoxal:

    Pyridoxal: This compound is another form of vitamin B6 and is involved in various enzymatic reactions.

Uniqueness: this compound is unique due to its potent antioxidant properties and its ability to inhibit the formation of advanced glycation end products. These characteristics make it particularly valuable in medical research and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;/h3,11-12H,2,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIPZKASKUWLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199042
Record name Pyridoxamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5103-96-8, 524-36-7
Record name 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5103-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine dichlorohydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridoxamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOXAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WN04G9K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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